molecular formula C22H31FO4 B055358 20-Dihydrofluorometholone CAS No. 114260-36-5

20-Dihydrofluorometholone

Cat. No. B055358
M. Wt: 378.5 g/mol
InChI Key: JCIFGLBCACUWOI-NBCQHRCPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Dihydrofluorometholone, also known as DFMT, is a synthetic steroid that belongs to the family of corticosteroids. It is a derivative of prednisolone and is used for its anti-inflammatory and immunosuppressive properties. DFMT is commonly used in scientific research as a tool to study the effects of corticosteroids on various physiological and biochemical processes.

Mechanism Of Action

20-Dihydrofluorometholone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. The GR-20-Dihydrofluorometholone complex then translocates to the nucleus, where it binds to specific DNA sequences called glucocorticoid response elements (GREs). This binding results in the activation or repression of specific genes, which leads to the anti-inflammatory and immunosuppressive effects of 20-Dihydrofluorometholone.

Biochemical And Physiological Effects

20-Dihydrofluorometholone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). 20-Dihydrofluorometholone also inhibits the activity of various enzymes involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 20-Dihydrofluorometholone has been shown to have metabolic effects, including the regulation of glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

20-Dihydrofluorometholone has several advantages for lab experiments. It is a potent and specific agonist of the GR, which allows for the selective activation of the GR signaling pathway. 20-Dihydrofluorometholone is also stable and can be easily synthesized, which makes it a convenient tool for scientific research. However, 20-Dihydrofluorometholone has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, 20-Dihydrofluorometholone has a high affinity for the mineralocorticoid receptor (MR), which can lead to unwanted side effects.

Future Directions

There are several future directions for research on 20-Dihydrofluorometholone. One area of interest is the development of more selective GR agonists that have fewer side effects than 20-Dihydrofluorometholone. Another area of interest is the investigation of the role of 20-Dihydrofluorometholone in the regulation of immune cell function and inflammation. Finally, the potential use of 20-Dihydrofluorometholone as a therapeutic agent for various inflammatory and autoimmune diseases warrants further investigation.
Conclusion:
In conclusion, 20-Dihydrofluorometholone is a synthetic steroid that is commonly used in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It exerts its anti-inflammatory and immunosuppressive effects by binding to the GR and modulating gene expression. 20-Dihydrofluorometholone has several advantages for lab experiments, but also has some limitations. Future research on 20-Dihydrofluorometholone will contribute to a better understanding of the role of corticosteroids in health and disease.

Synthesis Methods

20-Dihydrofluorometholone is synthesized by the reaction of prednisolone with hydrofluoric acid and sodium hydride. The reaction results in the replacement of a hydrogen atom on the C20 position of prednisolone with a fluorine atom, which gives rise to 20-Dihydrofluorometholone.

Scientific Research Applications

20-Dihydrofluorometholone is used extensively in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It is commonly used in cell culture experiments to study the effects of corticosteroids on cell proliferation, differentiation, and apoptosis. 20-Dihydrofluorometholone is also used in animal studies to investigate the effects of corticosteroids on the immune system, inflammation, and metabolism.

properties

CAS RN

114260-36-5

Product Name

20-Dihydrofluorometholone

Molecular Formula

C22H31FO4

Molecular Weight

378.5 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12-13,15,17-18,24,26-27H,6,8-9,11H2,1-4H3/t12-,13-,15-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

JCIFGLBCACUWOI-NBCQHRCPSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)([C@H](C)O)O

SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O

synonyms

20-dihydroFLM
20-dihydrofluorometholone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.